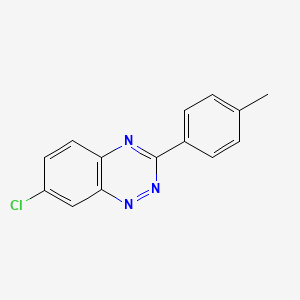![molecular formula C13H14O3S B14409797 Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate CAS No. 82525-16-4](/img/structure/B14409797.png)
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate ester linked to a methylsulfanyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the ester group, leading to different chemical properties.
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzoate: Similar structure but with a phenoxy group, which alters its reactivity and applications.
Uniqueness
Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate is unique due to the presence of both the ester and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
82525-16-4 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
ethyl 4-(1-methylsulfanyl-3-oxoprop-1-en-2-yl)benzoate |
InChI |
InChI=1S/C13H14O3S/c1-3-16-13(15)11-6-4-10(5-7-11)12(8-14)9-17-2/h4-9H,3H2,1-2H3 |
Clé InChI |
NYJMTSVNCFJLCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(=CSC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



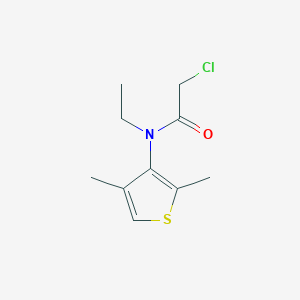

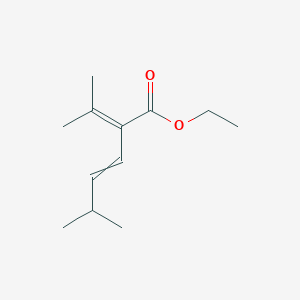
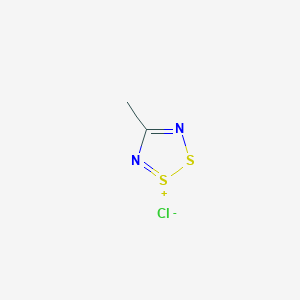
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)


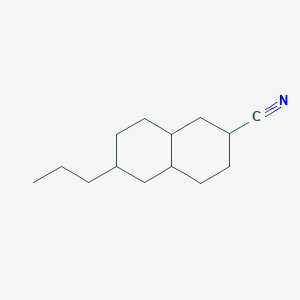


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-(2-methylbutyl)-, 4-(hexyloxy)phenyl ester](/img/structure/B14409813.png)

